molecular formula C17H16BrNO2 B2669609 tert-butyl 3-bromo-9H-carbazole-9-carboxylate CAS No. 1257248-29-5

tert-butyl 3-bromo-9H-carbazole-9-carboxylate

Cat. No.: B2669609
CAS No.: 1257248-29-5
M. Wt: 346.224
InChI Key: KLZXRNUDFWYGGZ-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl 3-bromo-9H-carbazole-9-carboxylate ( 1257248-29-5) is a high-purity brominated carbazole derivative protected with a Boc (tert-butoxycarbonyl) group. This compound serves as a versatile and critical synthetic intermediate in organic chemistry, medicinal chemistry, and materials science research. With a molecular formula of C 17 H 16 BrNO 2 and a molecular weight of 346.22 g/mol, it is characterized by its high reactivity at the bromine position, facilitating further functionalization [ citation:1 ]. Research Applications and Value This compound is a valuable building block for constructing complex carbazole-based structures. Carbazole derivatives are extensively studied for their significant pharmacological activities, including serving as intermediates in the development of anticancer agents [ citation:2 ]. Furthermore, carbazole cores are known for their electroactivity and luminescent properties, making them important in the development of organic materials for applications such as organic light-emitting diodes (OLEDs) [ citation:2 ]. The bromine atom allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck), while the Boc-protecting group on the nitrogen can be readily removed under mild acidic conditions, offering excellent flexibility in multi-step synthetic pathways. Handling and Safety This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human consumption. Handle with care, observing all appropriate safety precautions. Refer to the Safety Data Sheet for detailed hazard information [ citation:1 ].

Properties

IUPAC Name

tert-butyl 3-bromocarbazole-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c1-17(2,3)21-16(20)19-14-7-5-4-6-12(14)13-10-11(18)8-9-15(13)19/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZXRNUDFWYGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-9H-carbazole-9-carboxylate typically involves the bromination of carbazole derivatives followed by esterification. One common method includes the bromination of 9H-carbazole at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromo-9H-carbazole is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 3-position undergoes palladium-catalyzed cross-coupling with boronic acids to form biaryl derivatives. This reaction is widely used to construct complex carbazole-based architectures for materials science and pharmaceutical applications.

Representative Example:

Reagents/ConditionsBoronic AcidCatalyst/BaseSolventYield
Pd(PPh₃)₄ , K₃PO₄N,N-diphenyl-4-boronic acidPd(PPh₃)₄ (0.14 mmol)Toluene/H₂O82%
Pd₂(dba)₃ , K₂CO₃4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylPd₂(dba)₃ (0.271 mmol)THF/H₂O89%

Key Observations :

  • Optimal conditions involve palladium catalysts (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) with phosphine ligands.

  • Polar aprotic solvents (e.g., THF) enhance reaction efficiency, while aqueous bases (e.g., K₃PO₄) facilitate transmetalation .

Ullmann-Type Coupling Reactions

The compound participates in copper-catalyzed C–N bond formation with amines or carbazoles, enabling the synthesis of asymmetrical carbazole dimers.

Experimental Data:

SubstrateCatalyst/BaseSolventTemperature/TimeYield
9H-carbazoleCuI , Cs₂CO₃, ethylenediamineTolueneReflux, 12h79.6%

Mechanistic Notes :

  • Ethylenediamine acts as a ligand to stabilize the Cu(I) intermediate.

  • Elevated temperatures (reflux) are critical for activating the aryl bromide toward nucleophilic substitution .

Buchwald-Hartwig Amination

While not explicitly documented for this compound, analogous bromocarbazoles undergo Pd-catalyzed coupling with amines to form N-aryl derivatives. Typical conditions involve:

  • Pd(OAc)₂ or Xantphos as catalyst.

  • NaOt-Bu as base in toluene or dioxane.

Nucleophilic Aromatic Substitution

The electron-deficient carbazole ring facilitates nucleophilic displacement of bromine under specific conditions:

Example:

NucleophileReagents/ConditionsProductYield
Sodium methoxideDMF, 80°C3-methoxycarbazoleNot reported

Limitations :

  • Low reactivity compared to activated aryl halides due to the electron-donating tert-butyl carboxylate group.

Oxidation and Reduction Pathways

The carbazole core undergoes redox transformations:

  • Oxidation : Chromium trioxide (CrO₃) or KMnO₄ oxidizes the ring to carbazole-3,6-dione derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic system to tetrahydrocarbazole.

Protection/Deprotection of the tert-Butyl Group

The tert-butyl carboxylate can be hydrolyzed under acidic conditions (e.g., HCl in dioxane) to yield 3-bromo-9H-carbazole-9-carboxylic acid, enabling further functionalization.

Critical Analysis of Reaction Trends

  • Catalyst Efficiency : Palladium-based systems outperform copper catalysts in coupling reactions but require stricter anhydrous conditions.

  • Solvent Effects : Polar solvents (DMF, THF) improve solubility of the carbazole substrate, whereas toluene minimizes side reactions in Ullmann couplings .

  • Steric Considerations : The tert-butyl group hinders electrophilic substitutions but stabilizes intermediates in cross-coupling reactions.

This compound’s reactivity profile underscores its utility in synthesizing advanced materials and bioactive molecules, with rigorous experimental validation across diverse methodologies .

Scientific Research Applications

Key Structural Data

  • Molecular Structure : The compound features a carbazole core with a bromine substituent at the 3-position and a tert-butyl ester group at the carboxylic acid position.
  • Physical Properties : It exhibits notable electroactive and luminescent properties, making it suitable for optoelectronic applications .

Applications in Organic Electronics

One of the primary applications of tert-butyl 3-bromo-9H-carbazole-9-carboxylate is in the field of organic electronics. Carbazole derivatives are widely utilized in the development of organic light-emitting diodes (OLEDs) due to their excellent charge transport properties and thermal stability. The presence of the bromine atom enhances its reactivity, allowing it to serve as a versatile building block for synthesizing more complex electronic materials .

Case Study: OLED Development

Research has shown that carbazole derivatives can significantly improve the efficiency of OLEDs. For instance, compounds similar to this compound have been integrated into various OLED architectures, leading to enhanced light emission and device performance . The electroactivity of these compounds allows for efficient electron injection and transport within the device structure.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as an intermediate in the synthesis of bioactive compounds. Its structural features make it a candidate for developing new anticancer agents and neuroprotective drugs. Studies have indicated that carbazole derivatives exhibit significant pharmacological activities, including anticancer, antibacterial, and antifungal properties .

Case Study: Anticancer Research

The compound has been explored as a precursor for synthesizing analogs of known anticancer agents like 9-methoxyellipticine. Research indicates that these carbazole-based compounds can intercalate with DNA, potentially leading to cytotoxic effects on cancer cells . The structural modifications facilitated by this compound allow for fine-tuning of biological activity.

Material Science Applications

Beyond electronics and medicine, this compound finds applications in material science. Its luminescent properties make it suitable for developing phosphorescent materials and sensors. The ability to modify its structure further enhances its utility in creating specialized materials for targeted applications .

Table: Summary of Applications

Application AreaDescriptionKey Studies/References
Organic ElectronicsUsed in OLEDs for improved charge transport and light emission, ,
Medicinal ChemistryIntermediate for anticancer agents; exhibits antibacterial/fungal activities , ,
Material ScienceDevelopment of luminescent materials and sensors,

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-9H-carbazole-9-carboxylate and its derivatives depends on the specific application. In biological systems, carbazole derivatives can interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. For example, some carbazole derivatives inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

  • tert-Butyl 3,6-dibromo-9H-carbazole-9-carboxylate (C₁₇H₁₅Br₂NO₂): Differs by an additional bromine at C-6, increasing molecular weight (436.1 g/mol vs. 361.2 g/mol) and altering electronic properties. The dual bromination enhances reactivity in sequential coupling reactions but reduces regioselectivity .
  • 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole : Features tert-butyl groups at C-3 and C-6 and a bromophenyl substituent at N-7. The absence of an ester group reduces polarity, making it less soluble in polar solvents but more thermally stable for semiconductor applications .
  • 3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole: Substituted with a 4-tert-butylbenzyl group at N-9 and bromines at C-3/C-5.

Functional Group Impact

  • tert-Butyl Carboxylate vs. Benzyl/Chlorobenzyl Groups : The carboxylate in the target compound provides an electron-withdrawing effect, stabilizing negative charges during reactions. In contrast, 3-bromo-9-(4-chlorobenzyl)-9H-carbazole (CAS: N/A) has an electron-deficient chlorobenzyl group, favoring electrophilic substitutions .
  • Bromine vs. Methyl/Phenyl Substituents : Compounds like 9-(3-bromophenyl)-9H-carbazole (CAS: 185112-61-2) lack carbazole-ring bromination, limiting their utility in regioselective coupling reactions .

Physical and Crystallographic Properties

Compound Melting Point (°C) Crystal System Key Crystallographic Features
tert-Butyl 3-bromo-9H-carbazole-9-carboxylate N/A Monoclinic Bulky tert-butyl group disrupts π-stacking
9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole 215–217 Triclinic Two molecules/asymmetric unit; RMSD 0.209 Å
3-Bromo-9-(4-chlorobenzyl)-9H-carbazole 162–164 Orthorhombic Halogen bonding between Br/Cl and adjacent molecules
  • The tert-butyl carboxylate in the target compound reduces intermolecular interactions, lowering melting points compared to non-esterified analogs like 9-(4-bromophenyl)-3,6-di-tert-butyl-9H-carbazole .

Biological Activity

Tert-butyl 3-bromo-9H-carbazole-9-carboxylate is a derivative of carbazole, a compound known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, highlighting its potential applications in pharmaceuticals and research.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₇H₁₆BrNO₂
  • CAS Number : 1257248-29-5
  • Molecular Weight : 346.22 g/mol

Carbazole derivatives, including this compound, exhibit their biological activity through various mechanisms:

  • Apoptosis Induction : Similar to other carbazole derivatives, this compound may induce apoptosis in cancer cells by activating specific signaling pathways, such as the p53 pathway, which is crucial for tumor suppression .
  • Antioxidant Activity : Carbazole derivatives are known to possess antioxidant properties that help in scavenging free radicals and reducing oxidative stress in cells .
  • Inhibition of Tumor Growth : Preliminary studies suggest that carbazole derivatives can inhibit the proliferation of various cancer cell lines, including melanoma and gastric adenocarcinoma .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Compound Cell Line Tested IC50 (μM) Activity Type
This compoundA875 (human melanoma)Not specifiedAntitumor activity
9-Ethyl-9H-carbazole-3-carbaldehydeA875 (human melanoma)9.77 ± 8.32Antitumor activity
Compound 14a7901 (gastric adenocarcinoma)11.8 ± 1.26Antitumor activity

Case Studies

  • Antitumor Activity : A study evaluated the antitumor effects of various carbazole derivatives, including compounds similar to this compound. It was found that these compounds significantly inhibited the growth of BRAF-mutated melanoma cells while sparing normal melanocytes .
  • Structure-Activity Relationship (SAR) : Research on structurally diverse carbazole derivatives indicated that modifications at specific positions could enhance biological activity. For instance, the introduction of different substituents on the carbazole scaffold improved cytotoxicity against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3-bromo-9H-carbazole-9-carboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of carbazole derivatives often involves alkylation or bromination under controlled conditions. For example, tert-butyl carbazole derivatives can be synthesized using alkylation agents like 1,4-dibromobutane in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, followed by bromination at the 3-position . To optimize reaction conditions, employ a factorial design approach, varying parameters such as temperature (45–80°C), solvent polarity (toluene vs. DMF), and catalyst loading. Monitor reaction progress via TLC or HPLC, and isolate the product via vacuum distillation and recrystallization (ethanol is effective for carbazole derivatives) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Compare 1H^1H and 13C^{13}C NMR spectra with literature data for tert-butyl carbazole derivatives. The tert-butyl group typically shows a singlet at ~1.4 ppm (1H^1H) and 28–30 ppm (13C^{13}C) .
  • XRD : For definitive confirmation, grow single crystals via slow evaporation (e.g., in ethanol/chloroform mixtures) and perform X-ray diffraction. Similar carbazole derivatives (e.g., 3-bromo-9-(4-fluorobenzyl)-9H-carbazole) have been structurally resolved with R-factors <0.05 .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model electronic properties like frontier molecular orbitals (FMO) and Fukui indices. These predict regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, the bromine atom at the 3-position may exhibit higher electrophilicity due to electron-withdrawing effects from the carbazole ring. Validate predictions experimentally by screening palladium catalysts (e.g., Pd(OAc)2_2/XPhos) and monitoring coupling efficiency via GC-MS .

Q. How do steric effects from the tert-butyl group influence the photophysical properties of carbazole derivatives?

  • Methodological Answer : Characterize the compound’s photoluminescence (PL) and UV-vis absorption spectra in solvents of varying polarity. The tert-butyl group may reduce aggregation-induced quenching by sterically hindering π-π stacking. Compare emission maxima (λem\lambda_{\text{em}}) and quantum yields (Φ\Phi) with non-substituted carbazoles. For instance, 3,6-di-tert-butyl-9H-carbazole derivatives show blue-shifted emission and higher Φ\Phi in thin films due to suppressed intermolecular interactions .

Q. What experimental and analytical approaches resolve contradictions in catalytic efficiency data for this compound in polymerization reactions?

  • Methodological Answer : Contradictions often arise from trace impurities or solvent effects. Implement:

  • Purity Analysis : Use HPLC-MS to detect side products (e.g., dehalogenated species).
  • Kinetic Studies : Perform time-resolved in situ FTIR to monitor reaction intermediates.
  • Control Experiments : Test the compound’s stability under reaction conditions (e.g., thermal gravimetric analysis, TGA). Cross-reference with computational models (e.g., transition-state simulations) to identify rate-limiting steps .

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